4-(4-氯苯甲酰基)-N'-苯基-1H-吡咯-2-甲酰肼

描述

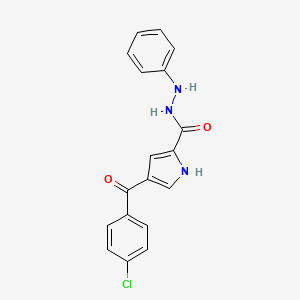

“4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a phenyl group (a benzene ring minus one hydrogen), a carbohydrazide group (a derivative of carboxylic acid where the hydroxyl group has been replaced by hydrazide), and a 4-chlorobenzoyl group (a benzoyl group with a chlorine atom on the fourth carbon) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrole ring and phenyl group contribute to the compound’s aromaticity, while the carbohydrazide group could potentially form hydrogen bonds. The 4-chlorobenzoyl group would add polarity to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The pyrrole ring and phenyl group are relatively stable due to their aromaticity, but they can still participate in electrophilic aromatic substitution reactions. The carbohydrazide group could potentially react with carboxylic acids or their derivatives to form amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely make the compound relatively high in molecular weight and polarity. It might be solid at room temperature, and its solubility would depend on the polarity of the solvent .

科学研究应用

合成和潜在应用

合成和配体性质

吡咯-2-甲酰肼,包括与 4-(4-氯苯甲酰基)-N'-苯基-1H-吡咯-2-甲酰肼 相似的结构,已被合成并被发现是铜催化的芳基卤化物与胺在水中的胺化反应的有效配体,在微波辐射和常规加热下均显示出高产率。这展示了它们在促进环境友好的化学反应中的效用 (谢等人,2010)。

抗菌和抗癌活性

吡咯甲酰肼的衍生物已被探索其生物活性。例如,具有吡咯甲酰肼结构的化合物已表现出有希望的抗菌和抗癌活性,表明它们在药物发现和治疗应用中的潜力 (Al-Ghamdi,2019)。

腐蚀抑制

与吡咯甲酰肼相关的甲酰肼-吡唑化合物已显示出在酸性溶液中保护低碳钢免受腐蚀的有效性。它们的高抑制效率表明在工业防腐策略中具有潜在应用 (Paul 等人,2020)。

杂环化学

吡咯-2-甲酰肼作为合成各种杂环化合物的关键中间体,为开发具有潜在电子、光学和生物性质的新材料和分子做出了贡献。这突出了它们在推进化学合成和材料科学研究中的重要性。

作用机制

Target of Action

The primary target of 4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide is the 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the process of dissimilation of 4-chlorobenzoate .

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions typically occur at the benzylic position .

Biochemical Pathways

The compound is involved in the pathway for 4-chlorobenzoate dissimilation . This pathway begins with the action of 4-chlorobenzoyl CoA ligase, which is partially purified from certain strains of bacteria . The enzyme demonstrates broad specificity towards other halobenzoates, with 4-chlorobenzoate as the best substrate .

Pharmacokinetics

The related compound fenofibrate is known to be readily and entirely transformed into fenofibric acid when administered orally

Result of Action

It’s known that the compound’s interaction with 4-chlorobenzoyl coa ligase is a key step in the dissimilation of 4-chlorobenzoate .

Action Environment

The action, efficacy, and stability of 4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide can be influenced by various environmental factors. For instance, the presence of other halobenzoates can affect the activity of 4-chlorobenzoyl CoA ligase . Additionally, the pH and temperature of the environment can also impact the activity of the enzyme .

安全和危害

As with any chemical compound, handling “4-(4-chlorobenzoyl)-N’-phenyl-1H-pyrrole-2-carbohydrazide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area. Specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific experimental data .

属性

IUPAC Name |

4-(4-chlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-8-6-12(7-9-14)17(23)13-10-16(20-11-13)18(24)22-21-15-4-2-1-3-5-15/h1-11,20-21H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLMBBFEHXWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165635 | |

| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338403-36-4 | |

| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338403-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035596.png)

![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)

![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)

![4-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B3035600.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione](/img/structure/B3035601.png)

![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)

![4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide](/img/structure/B3035612.png)

![5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3035613.png)

![7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035614.png)